Topological Polar Surface Area (TPSA) Differentiation: Meta-Nitro vs. Para-Nitro Isomer
The meta-nitro isomer (target compound) exhibits a computed TPSA of 71.8 Ų, which is 2.63 Ų higher than the experimentally reported PSA of 69.17 for the para-nitro isomer 5-methyl-3-(4-nitrophenyl)isoxazole (CAS 30213-79-7) . An XLogP value of 2.3 positions both meta and ortho isomers identically, yet TPSA divergence indicates differential hydrogen-bonding capacity that directly influences predicted intestinal absorption and blood-brain barrier penetration in standard drug-likeness models . A TPSA below 140 Ų is generally associated with favorable permeability; the 3.8% relative difference between isomers can shift a compound across threshold cut-offs in multiparameter optimization scores used for lead prioritization [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 71.8 Ų (computed) |
| Comparator Or Baseline | 5-Methyl-3-(4-nitrophenyl)isoxazole (para isomer): PSA = 69.17 (experimental) |
| Quantified Difference | ΔTPSA = +2.63 Ų (3.8% higher for meta isomer) |
| Conditions | Target: computed by Cactvs 3.4.8.18 via PubChem/Chem960; Comparator: experimental PSA per Chem960 |
Why This Matters
The higher TPSA of the meta-nitro isomer can reduce predicted passive membrane permeability relative to the para isomer, making it a more conservative choice for programs requiring enhanced aqueous solubility or reduced CNS penetration.
- [1] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. View Source
